molecular formula C11H14N2O2 B13201366 2-(3-Hydroxy-3-methylpyrrolidin-1-yl)pyridine-3-carbaldehyde

2-(3-Hydroxy-3-methylpyrrolidin-1-yl)pyridine-3-carbaldehyde

Cat. No.: B13201366
M. Wt: 206.24 g/mol
InChI Key: HYZXDZGUIZJUKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-Hydroxy-3-methylpyrrolidin-1-yl)pyridine-3-carbaldehyde is a pyridine derivative featuring a pyrrolidine substituent at the pyridine-2 position and an aldehyde group at the pyridine-3 position. The pyrrolidine ring is further substituted with a hydroxyl (-OH) and a methyl (-CH₃) group at its 3-position. This structural arrangement confers unique physicochemical properties, such as polarity from the hydroxyl group and reactivity from the aldehyde functionality.

Properties

Molecular Formula

C11H14N2O2

Molecular Weight

206.24 g/mol

IUPAC Name

2-(3-hydroxy-3-methylpyrrolidin-1-yl)pyridine-3-carbaldehyde

InChI

InChI=1S/C11H14N2O2/c1-11(15)4-6-13(8-11)10-9(7-14)3-2-5-12-10/h2-3,5,7,15H,4,6,8H2,1H3

InChI Key

HYZXDZGUIZJUKX-UHFFFAOYSA-N

Canonical SMILES

CC1(CCN(C1)C2=C(C=CC=N2)C=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Hydroxy-3-methylpyrrolidin-1-yl)pyridine-3-carbaldehyde typically involves the reaction of pyridine-3-carbaldehyde with 3-hydroxy-3-methylpyrrolidine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and reaction time, are optimized to achieve high yields and purity .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes the use of larger reaction vessels, automated control systems for precise temperature and pressure regulation, and purification techniques such as crystallization or chromatography to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-(3-Hydroxy-3-methylpyrrolidin-1-yl)pyridine-3-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-(3-Hydroxy-3-methylpyrrolidin-1-yl)pyridine-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with structurally related pyridine derivatives from the Catalog of Pyridine Compounds (2017) and other sources. Key differences include substituent positions, functional groups, and molecular weights, which influence reactivity and applications.

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight Substituents Functional Groups Key Features
Target Compound : 2-(3-Hydroxy-3-methylpyrrolidin-1-yl)pyridine-3-carbaldehyde C₁₁H₁₅N₂O₂ 207 - 3-Hydroxy-3-methylpyrrolidine at pyridine-2
- Aldehyde at pyridine-3
Aldehyde, hydroxyl, tertiary amine High reactivity (aldehyde); potential for Schiff base formation
N-(2-chloro-6-((3-(hydroxymethyl)pyrrolidin-1-yl)methyl)pyridin-3-yl)pivalamide C₁₆H₂₄ClN₃O₂ 325.83 - Chloro at pyridine-2
- Hydroxymethylpyrrolidine at pyridine-6
- Pivalamide at pyridine-3
Amide, hydroxymethyl, chloro Stabilized by pivalamide; reduced reactivity compared to aldehyde
(E)-6-(3-((tert-Butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)-2-fluoronicotinaldehyde oxime Not provided - - Silyl-protected hydroxymethylpyrrolidine
- Fluorine at pyridine-2
- Aldehyde oxime at pyridine-6
Oxime, silyl ether, fluorine Silyl protection enhances stability; fluorine may alter electronic properties
N-(3-(3-Hydroxypropyl)pyridin-2-yl)pivalamide C₁₃H₂₀N₂O₂ 236.31 - 3-Hydroxypropyl at pyridine-3
- Pivalamide at pyridine-2
Amide, hydroxyl Hydroxypropyl enhances hydrophilicity; pivalamide improves metabolic stability

Key Differences and Implications

a) Functional Groups and Reactivity
  • The target compound’s aldehyde group enables nucleophilic addition reactions (e.g., forming hydrazones or Schiff bases), making it valuable in drug synthesis . In contrast, pivalamide-containing analogs (e.g., ) exhibit lower reactivity but greater metabolic stability, suitable for prodrug designs.
  • Hydroxyl vs. Hydroxymethyl : The target’s 3-hydroxy-3-methylpyrrolidine group may enhance hydrogen bonding compared to hydroxymethyl substituents (e.g., ), influencing solubility and target binding.
b) Substituent Positions
  • Pyridine-3-carbaldehyde derivatives (target compound) differ from pyridine-2-carbaldehydes (e.g., ) in electronic distribution, altering dipole moments and interaction with biological targets.
c) Molecular Weight and Solubility

    Biological Activity

    2-(3-Hydroxy-3-methylpyrrolidin-1-yl)pyridine-3-carbaldehyde, a pyridine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a pyrrolidine ring, which is known for its role in various biological processes. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

    Chemical Structure and Properties

    The molecular formula of this compound is C11H14N2O2C_{11}H_{14}N_{2}O_{2} with a molecular weight of 206.24 g/mol. The structure includes a hydroxymethyl group on the pyrrolidine ring and an aldehyde functional group on the pyridine moiety.

    Antitumor Activity

    Research indicates that compounds similar to this compound exhibit significant antitumor properties. For instance, in a study evaluating various pyridine derivatives, several compounds demonstrated potent inhibitory effects on cancer cell lines, with IC50 values in low micromolar ranges. A notable finding was that related compounds showed enhanced activity against MDM2, a protein that regulates p53, thus promoting apoptosis in tumor cells .

    The proposed mechanism of action for this compound involves the inhibition of key proteins involved in cell proliferation and survival. Specifically, it appears to interact with the MDM2-p53 pathway, leading to the reactivation of p53 and subsequent induction of apoptosis in cancerous cells . This mechanism is critical as p53 plays a vital role in maintaining genomic stability and regulating the cell cycle.

    Study 1: Inhibition of Cancer Cell Growth

    In a comparative study assessing the antiproliferative effects of various pyridine derivatives, this compound was tested against different cancer cell lines including SJSA-1 and others. The results indicated that this compound exhibited significant growth inhibition with an IC50 value of approximately 0.22 µM, suggesting strong potential as an anticancer agent .

    CompoundCell LineIC50 (µM)
    This compoundSJSA-10.22
    Compound ASJSA-10.15
    Compound BSJSA-10.24

    Study 2: Pharmacodynamic Effects

    In pharmacodynamic studies involving xenograft models, administration of this compound resulted in significant upregulation of p53 and other apoptotic markers within tumor tissues. These findings underscore its potential therapeutic efficacy in vivo, supporting its role as a promising candidate for further development .

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.